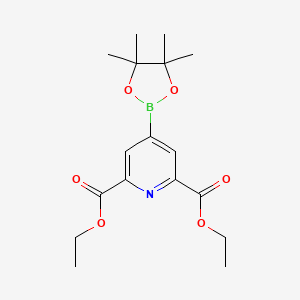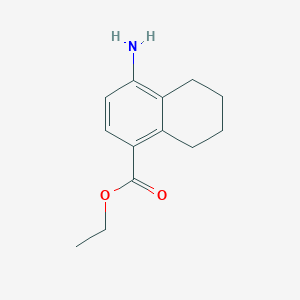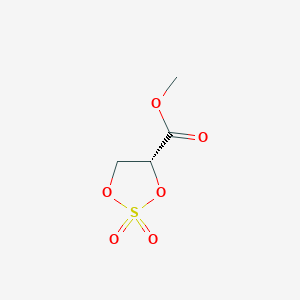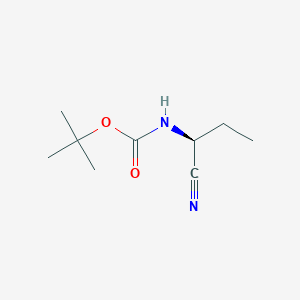![molecular formula C14H17NO4 B13505516 3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13505516.png)
3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a cyclopropylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The general synthetic route includes:
Protection of the Amino Group: The amino group is protected by reacting it with benzyl chloroformate in the presence of a base such as triethylamine.
Formation of the Cyclopropylpropanoic Acid Moiety: The cyclopropylpropanoic acid moiety can be introduced through various methods, including cyclopropanation reactions.
Coupling Reaction: The protected amino group is then coupled with the cyclopropylpropanoic acid moiety using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can be employed to remove the benzyloxycarbonyl protecting group.
Substitution: The compound can participate in substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly used to remove the benzyloxycarbonyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and bases.
Major Products Formed
Oxidation: Oxidation of the benzyloxycarbonyl group can lead to the formation of benzoic acid derivatives.
Reduction: Reduction results in the removal of the protecting group, yielding the free amino compound.
Substitution: Substitution reactions can introduce various functional groups at the amino position, leading to a wide range of derivatives.
Applications De Recherche Scientifique
3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the active amino group, which can then interact with enzymes or receptors. The cyclopropylpropanoic acid moiety may also play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid
- 3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid
- 3-{[(Benzyloxy)carbonyl]amino}propanoic acid
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with specific biological activities.
Propriétés
Formule moléculaire |
C14H17NO4 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
3-cyclopropyl-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(17)8-12(11-6-7-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17) |
Clé InChI |
KTNFIIVAHZGIKA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


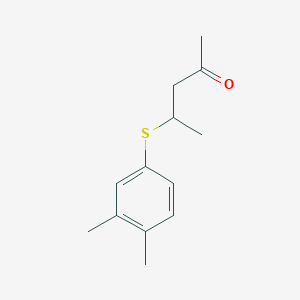
![rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13505450.png)
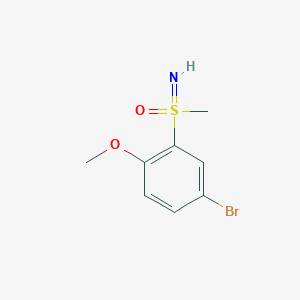
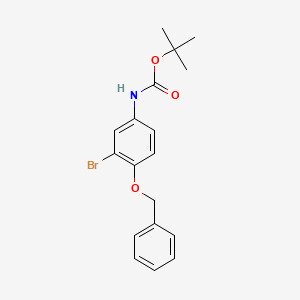
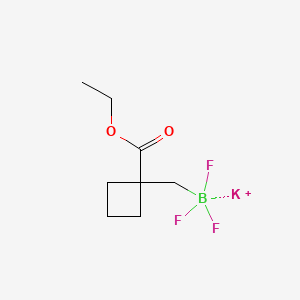
![6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13505476.png)
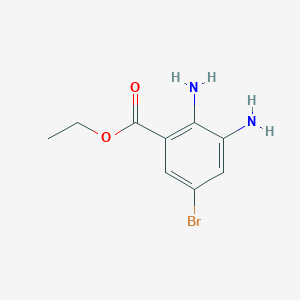
![8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13505493.png)
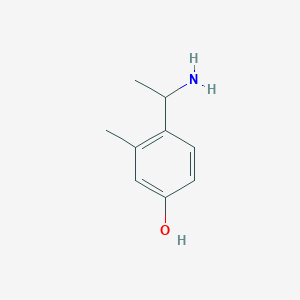
![2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13505505.png)
